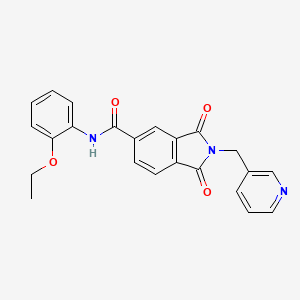![molecular formula C26H26ClN3O4 B4399343 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4399343.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
説明
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide, commonly known as BRL-15572, is a chemical compound that has been developed as a selective antagonist for the dopamine D3 receptor. It has been studied for its potential therapeutic applications in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
作用機序
BRL-15572 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is implicated in reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. BRL-15572 also reduces the hyperactivity of dopamine neurons in the mesolimbic system, which is implicated in the positive symptoms of schizophrenia. Additionally, BRL-15572 reduces neuroinflammation, which is implicated in the neurodegeneration in Parkinson's disease.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, which reduces the activation of downstream signaling pathways. BRL-15572 also reduces the release of dopamine in the mesolimbic system, which reduces the rewarding effects of drugs of abuse. Additionally, BRL-15572 reduces the hyperactivity of dopamine neurons in the mesolimbic system, which reduces the positive symptoms of schizophrenia. Finally, BRL-15572 reduces neuroinflammation, which is implicated in the neurodegeneration in Parkinson's disease.
実験室実験の利点と制限
BRL-15572 has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which reduces off-target effects. It has also been optimized for high yields and purity, making it suitable for further research. However, BRL-15572 also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental setups. Additionally, BRL-15572 has a relatively short half-life, which can limit its effectiveness in some experimental designs.
将来の方向性
There are several future directions for the research on BRL-15572. One potential direction is to study its therapeutic potential in other neurological disorders, such as depression and anxiety. Another potential direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its effectiveness in lab experiments and potential clinical applications. Additionally, future research could focus on the development of novel compounds that selectively target the dopamine D3 receptor with improved pharmacokinetic properties. Finally, further research is needed to fully elucidate the mechanism of action of BRL-15572 and its potential applications in various neurological disorders.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been studied in preclinical models of addiction, where it has been shown to reduce drug-seeking behavior and relapse. It has also been studied in animal models of schizophrenia, where it has been shown to improve cognitive deficits and reduce positive symptoms. BRL-15572 has also been studied in animal models of Parkinson's disease, where it has been shown to improve motor deficits and reduce neuroinflammation.
特性
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-21-15-19(16-22(17-21)34-2)25(31)28-23-5-3-4-6-24(23)29-11-13-30(14-12-29)26(32)18-7-9-20(27)10-8-18/h3-10,15-17H,11-14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYBHJULCHXTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)
![4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
![4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399302.png)
![2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4399314.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B4399315.png)
![4,5-dimethoxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4399317.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4399328.png)
![3-{[(4-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399333.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4399337.png)
![4-[(ethylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4399342.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4399346.png)
